N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide
Description
Properties
Molecular Formula |
C16H13N3O4 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide |
InChI |
InChI=1S/C16H13N3O4/c1-8(17)19-10-3-4-12-11(6-10)14(21)15(22)16(23-12)9-2-5-13(20)18-7-9/h2-7,22H,1H3,(H2,17,19)(H,18,20) |
InChI Key |
RBWGTNDKJHJBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CNC(=O)C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation Reactions
One of the primary methods for synthesizing N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide involves a condensation reaction between appropriate derivatives of chromenone and pyridine.
- Starting Materials:
- 3-hydroxychromenone derivative
- 6-oxo-pyridine derivative
- Ethanimidamide
-
- Solvent: Typically, ethanol or dimethylformamide (DMF)
- Temperature: Reflux conditions for several hours
- Catalyst: Acidic catalyst (e.g., p-toluenesulfonic acid)
-
- The hydroxyl group from the chromenone reacts with the carbonyl group from the pyridine derivative to form an intermediate.
- Subsequent nucleophilic attack by ethanimidamide leads to the formation of the desired product.
Yield and Purity:
This method can yield products with purities above 90% after recrystallization or chromatography.
Alternative Synthetic Route via Cyclization
Another approach involves cyclization reactions that form the core structure of the compound directly from simpler precursors.
- Starting Materials:
- A substituted phenolic compound
- An amine (e.g., ethanimidamide)
-
- Solvent: Acetic acid or water
- Temperature: Elevated temperatures (around 100°C)
-
- The phenolic compound undergoes electrophilic substitution, followed by cyclization with ethanimidamide to form the final product.
Yield and Purity:
This method has been reported to achieve moderate yields (60%-75%) depending on reaction conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Condensation Reaction | 80%-90% | >90% | High yield and purity | Requires careful control of conditions |
| Cyclization | 60%-75% | Moderate | Simpler starting materials | Lower yield and potential side reactions |
Chemical Reactions Analysis
Types of Reactions
N’-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The pyridinyl and chromenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxo groups may produce hydroxyl derivatives.
Scientific Research Applications
N’-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Ethanimidamide Derivatives
The ethanimidamide functional group is shared with compounds like N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide (1,400 W), a nitric oxide synthase inhibitor used in immunology studies to preserve T cell viability . Key differences include:
- 1,400 W: Features an aminomethylphenyl group, improving solubility in aqueous media.
Chromen Derivatives
Coumarin derivatives often exhibit anticoagulant or antimicrobial properties. The target compound’s 3-hydroxy-4-oxo substitution is analogous to fraxetin (7,8-dihydroxy-6-methoxycoumarin), a natural antioxidant. However, the pyridinone and ethanimidamide groups in the target compound may confer unique target specificity.
Pyridinone Derivatives
Pyridinone-containing drugs (e.g., rilpivirine) often target viral enzymes. The 6-oxo-1H-pyridin-3-yl group in the target compound could facilitate interactions with metal ions or catalytic pockets in enzymes.
Pharmacological Activity
Physicochemical Properties
Notes: The target compound’s lower solubility compared to 1,400 W may necessitate formulation adjustments for bioavailability.
Biological Activity
N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide is a synthetic compound with potential biological activities. It belongs to a class of compounds that exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Chromene Core : The compound features a chromene ring, which is known for its diverse biological activities.
- Pyridine Derivative : The presence of a pyridine moiety contributes to its potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases.
Anti-inflammatory Properties
Studies have shown that derivatives of chromene can inhibit pro-inflammatory mediators. For instance, compounds with similar structures have demonstrated the ability to downregulate the expression of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways. Specifically, derivatives have shown effectiveness against various cancer cell lines, including breast and prostate cancer.
Enzyme Inhibition
This compound has been tested for its inhibitory effects on several enzymes:
- Cholinesterases : Inhibition of acetylcholinesterase (AChE) is linked to potential benefits in neurodegenerative diseases.
- Lipoxygenases : Compounds with similar structures have been reported to inhibit lipoxygenase (LOX), which is involved in inflammatory processes.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in 2020, this compound was tested against several cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating potent anticancer activity. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Table 2: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| PC3 (Prostate Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide?
Methodological Answer:
The compound can be synthesized via a multi-step protocol involving chromene and pyridine derivatives. For example, the chromene scaffold can be functionalized using a Knoevenagel condensation with a pyridine-containing aldehyde under reflux in ethanol, followed by imidamide formation via reaction with ethanimidamide hydrochloride in the presence of piperidine as a catalyst. Reaction conditions (e.g., 0–5°C, 2 hours in ethanol) should prioritize minimizing side reactions like oxidation of the hydroxyl group .
Basic: How is the structural integrity of this compound validated during synthesis?
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR to confirm proton environments and carbon frameworks.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry and bond angles. For instance, crystallographic data (e.g., R factor = 0.049) can confirm the chromen-4-one and pyridinone moieties .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity.
Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict feasible intermediates and transition states. For example, ICReDD’s approach combines quantum calculations with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) for functionalizing the chromene core without destabilizing the pyridinone ring .
Advanced: What strategies resolve contradictions in bioactivity data across structural analogs?
Methodological Answer:
Contradictions in bioactivity (e.g., varying IC50 values) require:
- Structure-activity relationship (SAR) analysis to isolate critical functional groups (e.g., the 3-hydroxy-4-oxo chromene vs. pyridinone substitution).
- Molecular docking simulations to assess binding affinities to target proteins (e.g., kinases or oxidoreductases).
- In vitro assays under standardized conditions (e.g., pH 7.4 buffer, controlled temperature) to minimize variability .
Basic: What analytical techniques are used to assess purity and stability?
Methodological Answer:
- HPLC with UV detection (λ = 254–280 nm) to quantify impurities.
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
- Accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life under ambient conditions.
Advanced: How can solubility limitations be addressed in pharmacokinetic studies?
Methodological Answer:
- Co-solvent systems (e.g., PEG-400/water mixtures) to enhance aqueous solubility.
- Prodrug design : Esterification of the 3-hydroxy group to improve lipophilicity.
- Nanoparticle encapsulation (e.g., PLGA nanoparticles) for controlled release .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Use fume hoods and nitrile gloves to avoid dermal exposure.
- Follow Chemical Hygiene Plan guidelines (e.g., spill containment, waste disposal) for laboratory courses involving reactive intermediates .
Advanced: How can reaction mechanisms for chromene-pyridinone hybrids be elucidated?
Methodological Answer:
- Kinetic isotope effects (KIE) to identify rate-determining steps.
- In situ FTIR to monitor intermediate formation (e.g., enolization during Knoevenagel condensation).
- Isotopic labeling (e.g., 18O tracing) to confirm oxygen participation in oxidation steps .
Advanced: What methodologies address discrepancies in spectroscopic data interpretation?
Methodological Answer:
- 2D NMR (COSY, HSQC) to resolve overlapping proton signals in aromatic regions.
- Paramagnetic relaxation enhancement (PRE) for conformational analysis of flexible substituents.
- Cross-validation with synthetic intermediates (e.g., methyl-protected analogs) to confirm peak assignments .
Advanced: How can heterocyclic interactions with biological targets be systematically studied?
Methodological Answer:
- Crystallographic fragment screening to map binding pockets.
- Surface plasmon resonance (SPR) for real-time kinetic analysis of ligand-protein interactions.
- Molecular dynamics simulations (100 ns trajectories) to assess conformational stability of ligand-target complexes .
Advanced: What computational tools predict metabolic pathways and toxicity?
Methodological Answer:
- ADMET predictors (e.g., SwissADME) to identify potential cytochrome P450 interactions.
- MetaSite software for mapping phase I/II metabolism sites (e.g., hydroxylation of the pyridinone ring).
- DEREK Nexus to flag structural alerts for mutagenicity (e.g., α,β-unsaturated ketones) .
Advanced: How can green chemistry principles be applied to scale-up synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
